N-(2,2,2-Trifluoroacetyl)-L-aspartic acid
Description
Properties
IUPAC Name |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO5/c7-6(8,9)5(15)10-2(4(13)14)1-3(11)12/h2H,1H2,(H,10,15)(H,11,12)(H,13,14)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFULCXLYCSQIW-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270106 | |
| Record name | N-(2,2,2-Trifluoroacetyl)-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-08-4 | |
| Record name | N-(2,2,2-Trifluoroacetyl)-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2,2-Trifluoroacetyl)-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trifluoroacetyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with trifluoroacetic anhydride. This reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-Trifluoroacetyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Drug Development
N-(2,2,2-Trifluoroacetyl)-L-aspartic acid serves as a building block in the synthesis of various pharmaceuticals. Its structural similarity to other amino acids allows it to be incorporated into peptide-based drugs, potentially enhancing their bioavailability and efficacy. The compound's fluorinated nature may also confer improved metabolic stability.
Case Study: Neurotensin Receptor Modulation
Research indicates that compounds similar to this compound can act on neurotensin receptors (NTS), which are implicated in pain modulation. A study demonstrated that derivatives of this compound exhibit selective binding and activity at NTS2 receptors, suggesting potential for developing nonpeptide analgesics .
Antimicrobial Activity
There are indications that this compound derivatives may possess antimicrobial properties. The trifluoromethyl group can enhance interactions with microbial membranes, potentially leading to increased efficacy against bacterial strains .
Synthetic Biology
In synthetic biology, this compound is used as a protecting group for amino acids during peptide synthesis. Its stability under various conditions allows for selective deprotection strategies that are crucial for synthesizing complex peptides and proteins.
Case Study: Oligodeoxyribonucleotide Synthesis
Recent studies have explored the use of the trifluoroacetyl group in the protection of phosphate groups during oligodeoxyribonucleotide synthesis. This method improves the efficiency and yield of synthetic processes in genetic engineering applications .
| Application | Methodology | Outcome |
|---|---|---|
| Oligodeoxyribonucleotide synthesis | Phosphate protection using trifluoroacetyl group | Improved yield and efficiency |
Sweetener Development
This compound has been investigated as a potential artificial sweetener due to its structural characteristics that mimic natural sweeteners while exhibiting low toxicity. The compound's ability to elicit sweetness without a bitter aftertaste makes it a candidate for further exploration in food science .
Table: Comparison of Sweetness Potency
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroacetyl)-L-aspartic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, altering their activity. This interaction can inhibit or enhance the function of the target molecules, depending on the context .
Comparison with Similar Compounds
N-Acetyl-L-Aspartic Acid
Structure: Acetyl group (-COCH₃) substituted on the amino group. Key Properties:
- Lower lipophilicity compared to TFA derivatives due to the absence of fluorine atoms.
- Endogenous metabolite involved in neuronal osmoregulation and energy metabolism . Applications: Used in neuroscience research and as a biomarker for certain neurological disorders. Synthesis: Typically produced via enzymatic acetylation or chemical methods under milder conditions than TFA analogs .
TFA-L-Aspartic Acid Anhydride
Structure : Cyclic anhydride form of N-(2,2,2-trifluoroacetyl)-L-aspartic acid.
Key Properties :
Fmoc-L-Asp-NH₂
Structure: Fmoc (9-fluorenylmethyloxycarbonyl) protection on the amino group, with an amide at the carboxyl terminus. Key Properties:
- Fmoc group offers orthogonal protection compatible with SPPS, removable under basic conditions.
- Less electrophilic than TFA derivatives, requiring distinct deprotection strategies . Applications: Key building block in peptide therapeutics and diagnostics .
N-Succinimidyl Trifluoroacetate (TFA-NHS)
Structure : Activated ester with a succinimidyl leaving group.
Key Properties :
- High reactivity toward primary amines, enabling efficient labeling of biomolecules.
- Superior acylation efficiency compared to acetyl-NHS due to fluorine-induced electron deficiency .
Applications : Bioconjugation reagent in antibody-drug conjugates and probe synthesis .
Comparative Data Table
Research Findings and Methodological Insights
- Biocatalytic Synthesis : Engineered enzymes like EDDS lyase enable enantioselective production of TFA-substituted L-aspartic acids, outperforming traditional chemical methods in yield and stereochemical control .
- Pharmaceutical Relevance : TFA derivatives are critical intermediates for sweeteners (neotame) and kinase inhibitors, where fluorine enhances target binding and in vivo stability .
- Synthetic Challenges : TFA introduction via TFAA (trifluoroacetic anhydride) requires careful handling due to its corrosive nature, whereas biocatalytic routes offer greener alternatives .
Biological Activity
N-(2,2,2-Trifluoroacetyl)-L-aspartic acid is a fluorinated derivative of L-aspartic acid characterized by the presence of a trifluoroacetyl group at the nitrogen position. Its molecular formula is CHFNO, with a molecular weight of approximately 229.11 g/mol. The introduction of the trifluoromethyl group imparts unique chemical properties and biological activities that distinguish it from other derivatives of aspartic acid.
Biological Activity
The biological activity of this compound is an area of ongoing research, with several studies indicating potential applications in various fields including medicinal chemistry and pharmacology. The following sections detail its biological effects, mechanisms of action, and comparative studies.
- Anti-Inflammatory Properties : There is evidence suggesting that compounds similar to this compound exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages stimulated by lipopolysaccharides (LPS) .
- Cytotoxicity : Studies have demonstrated that certain derivatives can exhibit cytotoxic effects against various cancer cell lines. The IC50 values for these compounds can vary significantly depending on the specific structure and substituents present. For example, related compounds have shown IC50 values ranging from 2.1 to 7.9 μM against different cell lines .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-Acetyl-L-aspartic acid | C5H7NO3 | Acetyl group instead of trifluoroacetyl | Moderate anti-inflammatory effects |
| N-(Trifluoroacetyl)-L-aspartic acid | C5H7F3N | Similar acyl group but lacks nitrogen substitution | Potentially higher lipophilicity affecting activity |
| Aspartic Acid | C4H7NO4 | Parent compound without any acyl substitutions | Baseline for comparison; lower biological activity |
The trifluoromethyl group in this compound enhances its lipophilicity and alters its reactivity compared to other derivatives, which may influence its biological activity and applications in medicinal chemistry.
Study 1: Inhibition of Cytokine Production
In a study examining the effects of various acylated amino acids on cytokine production, this compound was found to significantly inhibit LPS-induced TNF-α production in murine macrophages at concentrations lower than those causing cytotoxicity . This suggests a potential therapeutic application in conditions characterized by excessive inflammation.
Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of structurally similar compounds revealed that modifications at the nitrogen position could enhance cytotoxicity against specific cancer cell lines. The study reported IC50 values that indicate significant activity against tumors while maintaining low toxicity towards normal cells .
Q & A
Q. Q1. What are the optimal enantioselective synthesis methods for N-(2,2,2-Trifluoroacetyl)-L-aspartic acid, and how do they address limitations of conventional approaches?
Methodological Answer: Traditional chemical synthesis of N-substituted L-aspartic acids relies on reductive amination or asymmetric hydroamination, which often require harsh conditions and multiple steps, leading to poor step economy and environmental concerns . Enantioselective biocatalytic hydroamination offers a greener alternative by leveraging enzyme specificity to achieve high optical purity under mild conditions. For example, immobilized aspartase or transaminase enzymes can catalyze the stereoselective addition of ammonia to α,β-unsaturated carbonyl precursors, minimizing side reactions and reducing purification steps. Key parameters to optimize include pH (6.5–8.5), temperature (25–37°C), and enzyme-to-substrate ratios (1:50–1:100). Validation via chiral HPLC or circular dichroism is critical to confirm enantiomeric excess (>98%) .
Q. Q2. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Analysis : The trifluoroacetyl (TFA) group produces distinct ¹⁹F NMR signals (δ ≈ -75 to -80 ppm) and deshielded ¹H signals for adjacent protons. However, residual trifluoroacetic acid (TFA) in synthesized batches can obscure these signals. Pre-treatment with ion-exchange resins or lyophilization is recommended to remove TFA impurities .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M-H]⁻ at m/z 248.03). Fragmentation patterns (e.g., loss of CF₃CO via McLafferty rearrangement) aid structural validation. For derivatives like methyl esters, electron ionization (EI-MS) reveals characteristic fragments such as [M-CH₃O]⁺ .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients separate enantiomers and detect impurities. Chiral columns (e.g., Chirobiotic T) improve resolution for optical purity assessment .
Advanced Research Questions
Q. Q3. How can contradictions in mass spectrometry fragmentation data for this compound derivatives be resolved?
Methodological Answer: Discrepancies in fragmentation patterns often arise from differences in ionization methods or derivatization. For example, methyl esters of N-trifluoroacetylated aspartic acid undergo β-hydrogen shifts under EI-MS, producing fragments at m/z 154 (CF₃CO⁺) and m/z 130 (aspartic acid backbone). In contrast, ESI-MS prioritizes deprotonation, yielding [M-H]⁻ ions with minimal fragmentation. To resolve contradictions:
Compare spectra across ionization modes (EI vs. ESI).
Use deuterated analogs (e.g., D₃-methyl esters) to trace hydrogen migration pathways.
Validate with computational modeling (e.g., DFT calculations) to predict thermodynamically favored fragments .
Q. Q4. What strategies minimize residual trifluoroacetic acid (TFA) in synthesized batches of this compound, and how is quantification performed?
Methodological Answer: TFA residues (<0.25% per pharmacopeial standards) are common due to its use in deprotection steps. Mitigation strategies include:
- Lyophilization : Freeze-drying aqueous solutions removes volatile TFA.
- Ion-Exchange Chromatography : Strong anion-exchange resins (e.g., Dowex 1X8) bind TFA anions, while the product elutes in neutral buffers.
- Quantification : Ion-pair HPLC with UV detection (λ = 210 nm) or ¹⁹F NMR (calibrated against TFA standards) ensures compliance. For trace levels (<10 ppm), headspace GC-MS with deuterated TFA as an internal standard is recommended .
Q. Q5. How can radiolabeled analogs of this compound be designed for transporter uptake assays?
Methodological Answer: Tritium (³H) labeling at non-exchangeable positions (e.g., C-2 or C-3 of aspartic acid) preserves metabolic stability. Synthesis involves:
Catalytic Tritiation : Hydrogenate α,β-unsaturated precursors (e.g., fumaric acid derivatives) with ³H₂ gas in the presence of palladium catalysts.
Enzymatic Incorporation : Use aspartate transaminase to transfer ³H-labeled amino groups from ³H-glutamate to α-keto precursors.
Validation : Radioluminography or scintillation counting confirms specific activity (e.g., 20–50 Ci/mmol). Applications include studying blood-brain barrier transport or renal reabsorption kinetics .
Q. Q6. What experimental design considerations are critical for studying the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor hydrolysis via HPLC, noting TFA release (quantified as in Q4).
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>150°C typical).
- Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes (λ = 250–300 nm) under controlled UV exposure. Protective measures (amber glassware, nitrogen atmosphere) are advised for light-sensitive batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
